molecular formula C13H21NO4 B3132121 Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS No. 364631-74-3

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B3132121
CAS No.: 364631-74-3
M. Wt: 255.31 g/mol
InChI Key: SZXXZSZVMCBALZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a carbamate-protected amine derivative featuring a 1,3-dioxane ring system. The compound is characterized by a central 1,3-dioxane ring substituted with ethynyl and two methyl groups at the 5-position, along with a tert-butoxycarbonyl (Boc) carbamate group. This structural motif confers rigidity and stereochemical control, making it valuable in medicinal chemistry as a building block for drug candidates, particularly in the synthesis of kinase inhibitors or protease-targeted therapeutics. The ethynyl group enhances reactivity for click chemistry or cross-coupling reactions, while the Boc group enables selective deprotection under mild acidic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-7-13(8-16-12(5,6)17-9-13)14-10(15)18-11(2,3)4/h1H,8-9H2,2-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXXZSZVMCBALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C#C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156871
Record name 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364631-74-3
Record name 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364631-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the ethynyl-dioxane moiety. One common method involves the use of palladium-catalyzed coupling reactions to introduce the ethynyl group . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for use in various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various applications, including bioconjugation and material science . The tert-butyl carbamate group can be hydrolyzed under acidic conditions, releasing the active amine, which can then interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related tert-butyl carbamates with variations in heterocyclic cores, substituents, and functional groups. Key examples include:

Compound Core Structure Substituents Functional Groups Key Features Reference
Target Compound 1,3-Dioxane 5-Ethynyl, 2,2-dimethyl Boc, ethynyl Rigid dioxane ring, click chemistry compatibility
tert-Butyl N-(5-bromothiazol-2-yl)carbamate Thiazole 5-Bromo Boc, bromo Halogen for cross-coupling (e.g., Suzuki)
tert-Butyl (5-nitrothiazol-2-yl)carbamate Thiazole 5-Nitro Boc, nitro Electron-withdrawing nitro group for electrophilic substitution
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-Hydroxy Boc, hydroxyl Conformational flexibility, hydrogen-bonding capability
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine 3-Methyl Boc, methyl Basic nitrogen for salt formation, enhanced solubility

Physicochemical Properties

Property Target Compound 5-Bromothiazole Derivative 3-Hydroxycyclopentyl Derivative
Melting Point Not reported 163–166°C (similar Boc-thiazole) ~120–125°C (hydroxyl lowers mp)
Molecular Weight ~285 g/mol (est.) 293 g/mol 215 g/mol
Solubility Low in water (lipophilic dioxane) Moderate in DMSO High in polar solvents (hydroxyl)

Stability and Reactivity

  • Target Compound : Stable under basic conditions but susceptible to Boc deprotection with TFA. Ethynyl group prone to oxidation .
  • Nitrothiazole Derivatives : Thermally unstable due to nitro group; requires storage at –20°C .
  • Piperidine Derivatives : Stable in aqueous buffers but form hydrochloride salts under acidic conditions .

Biological Activity

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS: 364631-74-3) is a complex organic compound with a unique structure that incorporates both a tert-butyl group and an ethynyl moiety within a dioxane framework. This article explores its biological activity, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H21_{21}N O4_{4}, with a molecular weight of 255.31 g/mol. Its structural features contribute to its stability and reactivity, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC13_{13}H21_{21}N O4_{4}
Molecular Weight255.31 g/mol
Boiling Point331.7 ± 42.0 °C (Predicted)
Density1.09 ± 0.1 g/cm³ (Predicted)
pKa9.99 ± 0.40 (Predicted)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the ethynyl group allows for participation in click chemistry reactions, facilitating bioconjugation and the formation of stable triazole linkages with azides. This property is valuable in drug design and development, particularly for targeting specific enzymes or receptors.

Biological Applications

1. Medicinal Chemistry:
this compound has been explored as a scaffold for the development of new drugs aimed at various therapeutic targets. Its structural versatility enables modifications that can enhance pharmacological properties.

2. Enzyme Probes:
The compound can serve as a probe in biochemical assays to study enzyme activities due to its stability and reactivity under physiological conditions. This application is crucial for understanding enzyme mechanisms and interactions.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound exhibit diverse biological activities:

Study on Similar Compounds:
A study investigating the mutagenic activity of alpha,beta-unsaturated carbonyl compounds revealed insights into the reactivity patterns of compounds with similar functional groups. The findings suggest that modifications to the structure can significantly influence biological interactions and toxicity profiles .

Potential Therapeutic Uses:
Another exploration into the use of carbamate derivatives in drug design highlighted their potential in treating neurodegenerative disorders and other conditions due to their ability to modulate enzyme activities .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-(5-ethynyl-2,3-dioxan-5-yl)carbamate, and how can reaction efficiency be improved?

The synthesis typically involves nucleophilic substitution or carbamate coupling. For example, reacting 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or tetrahydrofuran (THF) at 0–25°C yields the target compound . Key factors for optimization include:

  • Solvent choice : Polar aprotic solvents like THF enhance nucleophilicity.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the tert-butyl group (δ ~1.4 ppm for 1^1H) and ethynyl proton (δ ~2.5–3.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C14_{14}H21_{21}NO4_4).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral centers in related carbamates are introduced via:

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) in palladium-catalyzed couplings .
  • Chiral resolving agents : Diastereomeric salt formation with tartaric acid derivatives .
  • Enzymatic resolution : Lipases selectively hydrolyze one enantiomer .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this carbamate?

  • Substituent variation : Modify the ethynyl group (e.g., replace with aryl or alkyl groups) to assess steric/electronic effects.
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Computational modeling : DFT (density functional theory) predicts binding affinities with biological targets .

Q. How do steric and electronic effects of the tert-butyl and ethynyl groups influence stability under acidic/basic conditions?

  • tert-Butyl group : Provides steric protection against nucleophilic attack but is labile under strong acids (e.g., TFA cleaves the carbamate).
  • Ethynyl group : Susceptible to oxidation; stability improves with electron-withdrawing substituents.
  • Degradation pathways : Monitor via HPLC under accelerated conditions (e.g., 40°C, pH 2–12) .

Q. What methodologies resolve contradictions in reported crystallographic data for similar carbamates?

  • Multi-program validation : Cross-check SHELXL refinements with PLATON (e.g., for missed symmetry or twinning) .
  • High-resolution data : Collect synchrotron data (λ < 1 Å) to resolve disorder in flexible dioxane rings .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and Olex2 for visualization to resolve disorder in the dioxane ring .
  • SAR Studies : Combine synthetic diversification with high-throughput screening (HTS) to identify lead compounds .
  • Stability Testing : Employ QbD (Quality by Design) principles to map degradation pathways under ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

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